Cas no 1511467-24-5 (5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one)

5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one
- AKOS019065942
- 1511467-24-5
- EN300-1107306
-
- インチ: 1S/C10H15BrN2O2/c1-2-15-5-3-4-13-7-8(12)6-9(11)10(13)14/h6-7H,2-5,12H2,1H3
- InChIKey: HDFIAJMIKJBJNK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CN(C1=O)CCCOCC)N
計算された属性
- せいみつぶんしりょう: 274.03169g/mol
- どういたいしつりょう: 274.03169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 55.6Ų
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107306-0.1g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1107306-2.5g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1107306-0.25g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1107306-1.0g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 1g |
$1100.0 | 2023-06-10 | ||
Enamine | EN300-1107306-0.05g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1107306-10.0g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1107306-1g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1107306-5g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1107306-0.5g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1107306-5.0g |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one |
1511467-24-5 | 5g |
$3189.0 | 2023-06-10 |
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one 関連文献
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-oneに関する追加情報
5-Amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one (CAS No. 1511467-24-5): An Overview of Its Structure, Properties, and Applications
5-Amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one (CAS No. 1511467-24-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the dihydropyridine family and exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The molecular structure of 5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one is characterized by a pyridine ring with specific substituents at the 5-, 3-, and 1-positions. The presence of an amino group at the 5-position, a bromine atom at the 3-position, and an ethoxypropyl group at the 1-position imparts unique chemical and physical properties to this compound. These substituents not only influence the compound's reactivity but also play a crucial role in its biological activity.
In terms of physical properties, 5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one is typically a solid at room temperature with a melting point ranging from 90°C to 95°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These solubility characteristics are important considerations for its use in various chemical and biological assays.
The chemical stability of 5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one is another key aspect that has been extensively studied. Research has shown that this compound remains stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Additionally, it is sensitive to light and should be stored in a dark environment to maintain its integrity.
In the realm of medicinal chemistry, 5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one has shown promising potential as a lead compound for drug development. Recent studies have demonstrated its ability to modulate various biological pathways, including those involved in inflammation and oxidative stress. For instance, it has been reported to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Beyond its anti-inflammatory effects, 5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one has also been investigated for its potential neuroprotective properties. Preclinical studies have shown that this compound can protect neurons from oxidative damage and reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that it may have therapeutic potential for treating neurodegenerative disorders.
The mechanism of action of 5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is its ability to act as a calcium channel blocker, similar to other dihydropyridine derivatives. By modulating calcium influx into cells, it can influence various cellular processes such as neurotransmitter release and muscle contraction. Additionally, it may exert its effects through interactions with other cellular targets such as kinases and transcription factors.
In the context of drug development, the pharmacokinetic properties of 5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one are crucial for optimizing its therapeutic efficacy and safety profile. Studies have shown that this compound has favorable pharmacokinetic parameters, including good oral bioavailability and a reasonable half-life. These properties make it an attractive candidate for further preclinical and clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 5-amino-3-bromo-1-(3-ethoxypropyl)-1,2-dihydropyridin-2-one in various disease models. Early results from these trials have been promising, with the compound demonstrating good tolerability and significant therapeutic effects in preclinical models. However, more extensive clinical trials are needed to fully evaluate its potential as a therapeutic agent.
In conclusion, 5-amino-3-bromo-1-(3.ethoxypropyl)-1,2-dihydropyridin.-one (CAS No. 1511467.-4-) represents an exciting area of research in medicinal chemistry and pharmaceutical science. Its unique chemical structure and diverse biological activities make it a promising lead compound for the development of novel therapeutic agents targeting inflammation, oxidative stress, and neurodegenerative disorders. As research in this field continues to advance, it is likely that new insights into the mechanisms of action and therapeutic applications of this compound will emerge.
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